2-(((4-(4-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
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Overview
Description
2-(((4-(4-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a complex organic compound that features a triazole ring, a pyrimidine ring, and a chlorophenyl group
Scientific Research Applications
Chemistry
In chemistry, 2-(((4-(4-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets could make it a candidate for further investigation as a therapeutic agent.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or stability. Its unique structure may impart desirable characteristics to polymers or other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(4-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the triazole ring.
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms.
Reduction: Reduction reactions can occur at the triazole ring or the pyrimidine ring.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl ring.
Mechanism of Action
The mechanism of action of 2-(((4-(4-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole and pyrimidine rings could facilitate binding to specific molecular targets, while the chlorophenyl group may enhance its affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(((4-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
- 2-(((4-(4-bromophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
Uniqueness
The uniqueness of 2-(((4-(4-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine lies in its specific combination of functional groups and rings. The presence of both triazole and pyrimidine rings, along with the chlorophenyl group, provides a unique set of chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5S2/c1-2-22-15-20-19-13(10-23-14-17-8-3-9-18-14)21(15)12-6-4-11(16)5-7-12/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGPTKCAPWHULW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=C(C=C2)Cl)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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